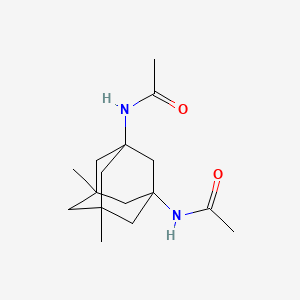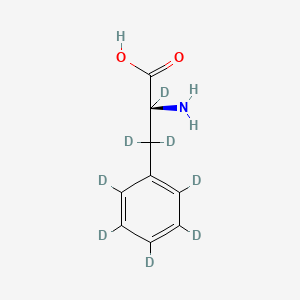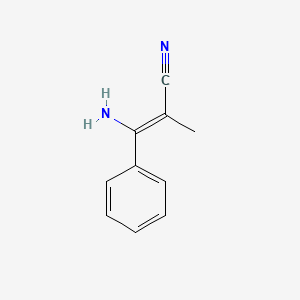
セフディニルΔ2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Δ2-Cefdinir is a synthetic cephalosporin antibiotic that has been used in the treatment of various bacterial infections since its discovery in the late 1980s. Cefdinir is known to be effective against a wide range of Gram-positive and Gram-negative bacteria, making it useful in treating a variety of infections. Cefdinir is also known to have a low rate of side effects, making it an attractive choice for clinicians.
科学的研究の応用
抗菌用途
セフディニルは、多くのグラム陰性およびグラム陽性好気性生物に対して幅広い活性を示す、経口活性のある半合成の広域スペクトルセファロスポリン系抗生物質です {svg_1}. 主に、呼吸器感染症から皮膚および軟部組織感染症まで、さまざまな感染症の治療に使用されます {svg_2}.
経口薬物送達
セフディニルの経口薬物送達における可能性が研究されています。 研究者は、セフディニルを負荷したプロリポソームを開発し、経口送達を強化しました {svg_3}. このアプローチは、生物学的利用率の最適化されていないことや吸収速度論のばらつきなど、セフディニル送達に伴う課題を克服することを目指しています {svg_4}.
溶解度向上
セフディニルの溶解度と安定性は、さまざまな戦略によって向上させることができます。 このような戦略の1つは、リポソーム製剤とプロリポソーム製剤の使用です {svg_5}. これらの革新的なソリューションは、従来の経口投与形態の限界を克服することを目指しています {svg_6}.
生物学的利用能の改善
セフディニルの生物学的利用能は、プロリポソームなどの新規薬物送達システムを使用することで向上させることができます {svg_7}. これらのシステムは、疎水性薬物をカプセル化し、薬物の溶解度を高め、制御放出を促進します {svg_8}.
固体分散製剤
セフディニル固体分散体(CSD)は、親水性ポリマーを使用して開発されており、その溶解/溶解度と生体内経口生物学的利用能を向上させています {svg_9}. ラットにおけるセフディニル懸濁液と比較して、CSDでは生体内経口吸収が著しく増加しました {svg_10}.
ナノテクノロジーベースの製剤
セフディニル送達における将来の方向と新たな研究動向には、ナノテクノロジーベースの製剤が含まれます {svg_11}. メディアミリング技術を用いたセフディニルナノ懸濁液の調製により、市販のセフディニル懸濁液と比較して、ラットにおける経口生物学的利用能が約3倍向上しました {svg_12}.
粘膜接着性薬物送達システム
粘膜接着性薬物送達システムは、セフディニル送達における別の新たなトレンドです {svg_13}. これらのシステムは、吸収部位での滞留時間を延長することにより、薬物の生物学的利用能を高めることを目指しています {svg_14}.
個別化医療アプローチ
セフディニル送達のために個別化医療アプローチが検討されています {svg_15}. これらのアプローチは、個々の患者のニーズに合わせて薬物送達を調整することを目指しており、治療成績の向上につながります {svg_16}.
作用機序
- PBPs play a crucial role in cell wall synthesis by catalyzing the final transpeptidation step of peptidoglycan formation .
- As a result, bacterial cell walls become weakened and susceptible to osmotic pressure, leading to cell lysis and death .
- This structural modification allows it to resist inactivation by bacterial enzymes, making it effective against a wide range of Gram-negative and Gram-positive organisms .
- Clinically, it treats infections such as acute otitis media, sinusitis, pneumonia, and skin infections .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
将来の方向性
Cefdinir has been found to have efficacy against both drug susceptible and multi-drug resistant tuberculosis (MDR-TB) without the need for combination with a β-lactamase inhibitor . This suggests that cefdinir could potentially be used for the treatment of pulmonary disease caused by Mycobacterium tuberculosis .
生化学分析
Biochemical Properties
Δ2-Cefdinir interacts with various biomolecules, primarily penicillin-binding proteins (PBPs), which are enzymes involved in the synthesis of peptidoglycan, a key component of bacterial cell walls . By binding to these PBPs, Δ2-Cefdinir inhibits cell wall synthesis, leading to bacterial cell death .
Cellular Effects
Δ2-Cefdinir exerts its effects on various types of bacterial cells. It interferes with cell wall synthesis, which is crucial for maintaining the structural integrity of the cell . This interference affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell death .
Molecular Mechanism
The molecular mechanism of Δ2-Cefdinir involves binding interactions with PBPs, leading to the inhibition of cell wall synthesis . This interaction disrupts the normal function of these enzymes, preventing the formation of peptidoglycan and leading to changes in gene expression that result in bacterial cell death .
Temporal Effects in Laboratory Settings
Over time, Δ2-Cefdinir continues to inhibit cell wall synthesis, leading to sustained antibacterial effects . The drug’s stability and long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Metabolic Pathways
Δ2-Cefdinir is involved in metabolic pathways related to antibiotic action, specifically the inhibition of cell wall synthesis . It interacts with enzymes such as PBPs and potentially affects metabolic flux or metabolite levels .
Transport and Distribution
Δ2-Cefdinir is widely distributed in the body and shows good penetration into various tissues
Subcellular Localization
The subcellular localization of Δ2-Cefdinir is not explicitly known. Given its mechanism of action, it is likely to be located in the periplasmic space of bacteria where it can interact with PBPs to inhibit cell wall synthesis .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Δ2-Cefdinir involves the conversion of 7-aminocephalosporanic acid to the final product through a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid", "2,2,2-trifluoroethanol", "triethylamine", "acetic anhydride", "sodium bicarbonate", "methyl isobutyl ketone", "sodium hydroxide", "hydrogen peroxide", "acetic acid", "sodium borohydride", "sodium cyanoborohydride", "methylamine hydrochloride", "sodium methoxide", "2,6-dimethylpyridine", "chloroacetyl chloride", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "sodium chloride", "water" ], "Reaction": [ "7-aminocephalosporanic acid is reacted with 2,2,2-trifluoroethanol and triethylamine in the presence of acetic anhydride to form the corresponding trifluoroethyl ester.", "The trifluoroethyl ester is then treated with sodium bicarbonate and methyl isobutyl ketone to form the corresponding ketone.", "The ketone is then reacted with hydrogen peroxide and acetic acid to form the corresponding hydroxy ketone.", "The hydroxy ketone is then reduced with sodium borohydride or sodium cyanoborohydride to form the corresponding alcohol.", "The alcohol is then reacted with methylamine hydrochloride and sodium methoxide to form the corresponding amine.", "The amine is then reacted with 2,6-dimethylpyridine and chloroacetyl chloride to form the corresponding amide.", "The amide is then treated with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.", "The diazonium salt is then reacted with sodium hydroxide to form the corresponding phenol.", "The phenol is then reacted with sodium chloride and water to form the final product, Δ2-Cefdinir." ] } | |
CAS番号 |
934986-49-9 |
分子式 |
C₁₄H₁₃N₅O₅S₂ |
分子量 |
395.41 |
同義語 |
(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B1145344.png)



